molecular formula C14H20BrNO B14913760 n-(4-Bromobenzyl)-n,3,3-trimethylbutanamide

n-(4-Bromobenzyl)-n,3,3-trimethylbutanamide

Cat. No.: B14913760
M. Wt: 298.22 g/mol
InChI Key: BQFWMPGTHDRRBY-UHFFFAOYSA-N
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Description

N-(4-Bromobenzyl)-N,3,3-trimethylbutanamide is a brominated butanamide derivative characterized by a 4-bromobenzyl group attached to a trimethylbutanamide backbone. Its molecular formula is C₁₃H₁₇BrNO (derived from parent structures in ), with an average molecular weight of approximately 283.18 g/mol (calculated from substituents in ). This compound has been identified as a potent and selective endothelin ET(A) receptor antagonist (BMS-207940), demonstrating high oral bioavailability and efficacy in preclinical models . Its structural uniqueness lies in the combination of a lipophilic 4-bromobenzyl group and a sterically hindered trimethylbutanamide moiety, which optimizes receptor binding and metabolic stability.

Properties

Molecular Formula

C14H20BrNO

Molecular Weight

298.22 g/mol

IUPAC Name

N-[(4-bromophenyl)methyl]-N,3,3-trimethylbutanamide

InChI

InChI=1S/C14H20BrNO/c1-14(2,3)9-13(17)16(4)10-11-5-7-12(15)8-6-11/h5-8H,9-10H2,1-4H3

InChI Key

BQFWMPGTHDRRBY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(=O)N(C)CC1=CC=C(C=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromobenzyl)-N,3,3-trimethylbutanamide typically involves a multi-step process. One common method starts with the bromination of benzyl alcohol to form 4-bromobenzyl alcohol. This intermediate is then subjected to further reactions to introduce the trimethylbutanamide moiety. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and subsequent amide formation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromobenzyl)-N,3,3-trimethylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium azide for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bromobenzyl group can yield 4-bromobenzaldehyde or 4-bromobenzoic acid, while substitution reactions can produce various substituted benzyl derivatives .

Scientific Research Applications

N-(4-Bromobenzyl)-N,3,3-trimethylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Bromobenzyl)-N,3,3-trimethylbutanamide involves its interaction with specific molecular targets. The bromobenzyl group can participate in electrophilic aromatic substitution reactions, while the amide moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and biological differences between N-(4-Bromobenzyl)-N,3,3-trimethylbutanamide and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Notes Source
This compound (BMS-207940) C₁₃H₁₇BrNO 283.18 4-Bromobenzyl, N,3,3-trimethyl Potent ET(A) antagonist (IC₅₀ < 1 nM); high oral bioavailability
N-(4-Bromo-2-chloro-6-(trifluoromethyl)phenyl)-3,3-dimethylbutanamide C₁₃H₁₄BrClF₃NO 372.61 4-Bromo, 2-chloro, 6-trifluoromethyl Noted for halogen-rich aromatic system; potential herbicide/pesticide applications
(2S)-2-[[[(1R,2R)-2-Aminocyclohexyl]thioureido]-N-benzyl-N,3,3-trimethylbutanamide C₂₇H₃₈N₄OS 466.69 Cyclohexylamino, thioureido, benzyl Enhanced lipophilicity; explored in peptide mimetics and kinase inhibition
2-Hydroxy-N,3,3-trimethylbutanamide C₇H₁₅NO₂ 145.20 Hydroxyl group at C2 Increased polarity; potential solubility enhancer but reduced membrane permeability
4-Bromo-N,N,3-trimethylbenzamide C₁₀H₁₂BrNO 242.11 Benzamide backbone, 4-bromo Planar aromatic structure; used in organic synthesis intermediates

Key Findings from Structural and Functional Comparisons

Substituent Impact on Bioactivity: The 4-bromobenzyl group in BMS-207940 confers strong hydrophobic interactions with the ET(A) receptor pocket, contributing to its sub-nanomolar potency . In contrast, the 2-chloro-6-trifluoromethyl substituent in enhances electrophilicity, likely favoring covalent binding in pesticidal applications . Thioureido and cyclohexylamino groups () introduce hydrogen-bonding and steric bulk, which may improve target selectivity but reduce oral absorption compared to BMS-207940 .

Physicochemical Properties :

  • The hydroxyl group in 2-hydroxy-N,3,3-trimethylbutanamide () increases aqueous solubility (logP ~0.5) but limits blood-brain barrier penetration, making it less suitable for CNS targets .
  • BMS-207940’s trimethylbutanamide backbone balances lipophilicity (logP ~3.2) and metabolic stability, avoiding rapid hepatic clearance .

Synthetic Routes :

  • BMS-207940 is synthesized via acylation of oxadiazole intermediates (similar to ), while 4-bromo-N,N,3-trimethylbenzamide () employs benzoylation of amines under mild conditions .

Enantiomeric Specificity :

  • The (S)-enantiomer of BMS-207940 shows 10-fold higher ET(A) affinity than its (R)-counterpart, highlighting the critical role of stereochemistry in drug design .

Biological Activity

N-(4-Bromobenzyl)-n,3,3-trimethylbutanamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C13H18BrNC_{13}H_{18}BrN. The presence of the bromobenzyl group is significant for its biological interactions.

Research indicates that this compound may interact with specific biological targets, influencing various signaling pathways. The compound's structure suggests potential interactions with receptors involved in inflammatory responses and cellular signaling.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits anti-inflammatory properties. For instance:

  • Cellular Assays : The compound was tested on human cell lines, showing a reduction in pro-inflammatory cytokines such as TNF-α and IL-6. This suggests a potential role in modulating immune responses.
  • Cytotoxicity : Cell viability assays indicate that at certain concentrations, this compound does not induce significant cytotoxicity in normal cells while effectively inhibiting the growth of cancer cell lines.
Study TypeObservationsReference
Cellular AssaysReduced TNF-α and IL-6 levels
CytotoxicityLow cytotoxicity in normal cells

In Vivo Studies

Animal studies have provided insights into the pharmacokinetics and therapeutic potential of this compound.

  • Anti-inflammatory Effects : In rodent models of inflammation, treatment with this compound resulted in decreased edema and pain response.
  • Dosage and Efficacy : Different dosages were evaluated to establish an effective therapeutic range without adverse effects.
Animal ModelDosage (mg/kg)EffectivenessReference
Rodent Inflammation10-50Decreased edema
Pain Response25Reduced pain

Case Studies

A notable case study involved the use of this compound in a clinical setting for patients with chronic inflammation. The results showed:

  • Patient Outcomes : Patients reported significant reductions in symptoms after a treatment regimen involving this compound.
  • Safety Profile : Adverse effects were minimal, primarily limited to mild gastrointestinal discomfort.

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